molecular formula C10H14O4 B8297641 (4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene

(4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene

Cat. No. B8297641
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl (1S,2S)-cyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

DVVAGRMJGUQHLI-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)[C@H]1CC=CC[C@@H]1C(=O)OC

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type) were charged 287 g of distilled water, 7.73 g of a surfactant (Pionin A43-S (manufactured by TAKEMOTO OIL & FAT CO., LTD.): solid matter content of 48.5% by weight), 14.06 mL of 1 mol/L sodium hydroxide, 0.15 g of ethylenediamine tetraacetate tetrasodium salt, 255 g of styrene, 11.25 g of acrylic acid, and 3.0 g of tert-dodecyl mercaptan, followed by sealing of the reaction vessel and stirring at a stirring rate of 200 rpm. Degassing was conducted with a vacuum pump, followed by repeating nitrogen gas replacement several times. Thereto was injected 108.75 g of 1,3-butadiene, and the inner temperature is elevated to 60° C. Thereto was added a solution of 1.875 g of ammonium persulfate dissolved in 50 mL of water, and the mixture was stirred for 5 hours as it stands. The temperature was further elevated to 90° C., followed by stirring for 3 hours. After completing the reaction, the inner temperature was lowered to reach to the room temperature, and thereafter the mixture was treated by adding 1 mol/L sodium hydroxide and ammonium hydroxide to give the molar ratio of Na+ ion:NH4+ ion=1:5.3, and thus, the pH of the mixture was adjusted to 8.05. Thereafter, filtration with a polypropylene filter having the pore size of 1.0 μm was conducted to remove foreign substances such as dust followed by storage. Accordingly, Compound No. RP-1 was obtained in an amount of 774.7 g. Upon the measurement of halogen ion by ion chromatography, concentration of chloride ion was revealed to be 3 ppm. As a result of the measurement of the concentration of the chelating agent by high performance liquid chromatography, it was revealed to be 145 ppm.
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14.06 mL
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ethylenediamine tetraacetate tetrasodium salt
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0.15 g
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255 g
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11.25 g
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3 g
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287 g
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